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Compound of Interest

Compound Name:
N-methyl-1-(2-methyl-1,3-oxazol-

4-yl)methanamine

CAS No.: 1065073-46-2

Cat. No.: B1418640

Get Quote

Executive Summary
In medicinal chemistry, the distinction between oxazole (1,3-oxazole) and isoxazole (1,2-

oxazole) is far more than a structural triviality; it is a determinant of metabolic stability,

hydrogen bond acceptor capability, and target affinity. While these isomers are bioisosteres,

their electronic distributions differ radically due to the relative positioning of the oxygen and

nitrogen atoms.[1]

This guide provides a technical comparison of their spectral signatures, focusing on Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the primary diagnostic tools. It is

designed to assist researchers in unambiguously identifying these scaffolds during hit-to-lead

optimization.[2][3]

Structural & Electronic Foundation
To interpret the spectra, one must understand the underlying electronic environment.
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Oxazole (1,3-positioning): The heteroatoms are separated by a carbon.[1][3][4] This creates

a "pyridine-like" nitrogen at position 3 and a localized electron density that makes C2 highly

electrophilic.[2][3]

Isoxazole (1,2-positioning): The heteroatoms are adjacent.[3][4] The N-O bond is inherently

weak and polarizable.[3] The proximity of the electronegative oxygen to the nitrogen reduces

the basicity of the nitrogen compared to oxazole.

Impact on Spectra: The electron density map directly dictates the shielding/deshielding effects

seen in NMR and the fragmentation stability seen in MS.

Primary Diagnostic: Nuclear Magnetic Resonance
(NMR)[2][3][5][6]
NMR is the definitive method for distinguishing these isomers.[3] The chemical shift (

) variations are distinct and predictable.

Comparative 1H NMR Data (in CDCl )
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Proton Position

Oxazole Chemical
Shift (

ppm)

Isoxazole Chemical
Shift (

ppm)

Diagnostic Note

H2 / H3 7.96 (H2) 8.1 - 8.4 (H3)

Oxazole H2 is a

diagnostic singlet

(often broadened by

quadrupole coupling)

located between O

and N.

H4 7.10 6.2 - 6.4

CRITICAL

DIFFERENTIATOR:

Isoxazole H4 is

significantly more

shielded (upfield) than

Oxazole H4.[2][3]

H5 7.69 8.3 - 8.5

Isoxazole H5 is

typically the most

deshielded proton in

the 1,2-system due to

direct attachment to

Oxygen.[3]

Note: Values represent the parent heterocycles.[3] Substituents will induce inductive shifts, but

the relative shielding pattern (

) remains consistent for isoxazoles.
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Carbon Position
Oxazole Shift (

ppm)

Isoxazole Shift (

ppm)
Mechanistic Insight

C2 / C3 ~150.6 (C2) ~157.8 (C3)

Oxazole C2 is highly

deshielded due to the

combined

electronegativity of

adjacent O and N.

C4 ~126.4 ~103.6

Key Indicator: The C4

of isoxazole is

exceptionally shielded

compared to oxazole.

[2][3]

C5 ~138.1 ~149.1 -

Experimental Protocol: Obtaining High-Fidelity NMR
Solvent Choice: Use DMSO-d

if the compound is polar or capable of hydrogen bonding, as it minimizes exchange
broadening.[3] However, CDCl

is preferred for direct comparison with literature values of parent rings.[3]

Concentration: Maintain <10 mg/mL to prevent concentration-dependent shifts caused by

-

stacking, which these planar rings are prone to.

Pulse Sequence: Ensure a sufficient relaxation delay (d1 > 2s) if quantitative integration of

the H2/H5 protons is required, as protons adjacent to quadrupolar nuclei (Nitrogen) often

have shorter

but variable

.
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Secondary Diagnostic: Mass Spectrometry (MS)[2]
[6][7]
When NMR is ambiguous (e.g., fully substituted rings), MS fragmentation patterns provide the

"fingerprint."

Fragmentation Pathways[2][7][8]
Oxazole: Characterized by the loss of HCN (27 Da) and CO (28 Da).[3] The ring is relatively

stable, often preserving the C-O bond longer than the isoxazole N-O bond.

Isoxazole: The N-O bond is the "weak link." The primary fragmentation involves the cleavage

of this bond, often followed by a complex rearrangement to form an azirine intermediate or

loss of a nitrile group.

Visualization: MS Fragmentation Logic
The following diagram illustrates the divergent fragmentation pathways that allow for structural

differentiation.

Oxazole Pathway Isoxazole Pathway

Molecular Ion (M+)

Loss of CO (-28 Da)
[M-CO]+

Oxazole

Loss of HCN (-27 Da)
[M-HCN]+

Oxazole

N-O Bond Cleavage
(Ring Opening)

Isoxazole

Formation of R-CO+
(Acylium Ion)

Alpha Cleavage

Azirine Intermediate

Rearrangement
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Figure 1: Divergent mass spectrometry fragmentation pathways. Isoxazoles are distinguished

by the lability of the N-O bond.

Infrared Spectroscopy (IR)
While less definitive than NMR/MS, IR offers supporting evidence.[3]

Isoxazole: Look for a characteristic (though often weak) N-O stretching vibration around

900–1000 cm

.[2][3]

Oxazole: Typically displays a "ring breathing" mode near 1080–1140 cm

and a strong C=N stretch around 1537 cm

.[2][3][5]

Decision Workflow for Identification
The following workflow integrates these spectral techniques into a logical identification process

for unknown samples.
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Figure 2: Step-by-step logic for distinguishing oxazole and isoxazole using NMR chemical

shifts.

Implications for Drug Development
Why does this spectral differentiation matter?

Metabolic Stability: Isoxazoles are generally more metabolically stable than oxazoles.[3] The

oxazole ring is more susceptible to hydrolytic cleavage and oxidation by CYP450 enzymes.

Binding Affinity: The basicity of the nitrogen differs.[3] Oxazole (pKa ~0.[3]8) is slightly more

basic than isoxazole (pKa ~ -2.0 to -3.0).[2][3] This affects hydrogen bond acceptor strength

in the binding pocket.[3]

Synthetic Utility: Isoxazoles are frequently used as "masked" 1,3-dicarbonyl equivalents

(releasing them upon reductive cleavage of the N-O bond), whereas oxazoles are often used

as stable linkers.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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